1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one is a chemical compound that features a bicyclic structure with a fluorophenyl group. This compound is part of a class of molecules known for their unique structural properties, which make them of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Fluorophenyl)bicyclo[222]octan-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the bicyclo[22Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the bicyclic structure can provide stability and rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane derivatives: These compounds share the same bicyclic core but differ in their functional groups.
Fluorophenyl compounds: These compounds contain the fluorophenyl group but have different core structures.
Cubane and Bicyclo[1.1.1]pentane derivatives: These compounds have different cage-like structures but are used in similar applications. The uniqueness of this compound lies in its combination of the bicyclic core and the fluorophenyl group, which provides distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64872-40-8 |
---|---|
Molekularformel |
C16H19FO |
Molekulargewicht |
246.32 g/mol |
IUPAC-Name |
1-[4-(4-fluorophenyl)-1-bicyclo[2.2.2]octanyl]ethanone |
InChI |
InChI=1S/C16H19FO/c1-12(18)15-6-9-16(10-7-15,11-8-15)13-2-4-14(17)5-3-13/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
NWGCNXBLCFZWLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C12CCC(CC1)(CC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.